molecular formula C14H19NO4 B2489954 Methyl 4-(2-morpholin-4-YL-ethoxy)benzoate CAS No. 92501-87-6

Methyl 4-(2-morpholin-4-YL-ethoxy)benzoate

Cat. No. B2489954
CAS RN: 92501-87-6
M. Wt: 265.309
InChI Key: QNUQDDPNECMPAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Methyl 4-(2-morpholin-4-YL-ethoxy)benzoate often involves multi-step chemical reactions, starting from readily available substrates. For instance, compounds like methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate have been synthesized and studied for their photophysical properties, highlighting the importance of substituent groups in determining the compound's characteristics (Kim et al., 2021). Another relevant synthesis involves a series of indenopyrazoles, indicating the versatility of methods available for constructing complex molecules (Minegishi et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound and related compounds is crucial for understanding their reactivity and properties. Advanced techniques such as X-ray diffraction and NMR spectroscopy are typically employed to elucidate the molecular geometry, confirming features like bond lengths, angles, and conformations. These structural insights are essential for predicting the behavior of the compound in various chemical contexts (Kovalenko et al., 2019).

Scientific Research Applications

Metabolic Studies

Methyl 4-(2-morpholin-4-YL-ethoxy)benzoate has been studied for its involvement in the metabolism of synthetic cannabinoid receptor agonists. The in vitro metabolic fate of such compounds, including isozyme mapping and carboxylesterase activity testing, is crucial in clinical toxicology for identification in biosamples. Ester hydrolysis is a significant phase I metabolic step for these compounds, and various cytochrome P450 (CYP) isozymes are involved in their metabolism (Richter et al., 2022).

Gastroprokinetic Activity

Research has explored compounds related to this compound for their gastroprokinetic activity. The synthesis and evaluation of such compounds, particularly their effects on gastric emptying, have been investigated. The structure of the morpholine ring is crucial for this activity (Kalo et al., 1995).

Physicochemical Properties and Toxicity

Studies have synthesized 4-benzyl-4-methylmorpholinium salts, investigating their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. These properties significantly influence the potential applications of such compounds in various fields, including green chemistry (Pernak et al., 2011).

Antimicrobial Activities

The synthesis and antimicrobial activities of compounds structurally similar to this compound have been researched. This includes exploring their effectiveness against various microorganisms, which is crucial for developing new antimicrobial agents (Bektaş et al., 2007).

Photodynamic Therapy

Derivatives of phthalocyanine possessing 2-(morpholin-4-yl)ethoxy groups have been synthesized for potential use in photodynamic therapy. Their effectiveness against cancer cell lines in vitro, along with their photodynamic properties, has been evaluated (Kucińska et al., 2015).

Liposome Incorporation for Cancer Treatment

The incorporation of 2-(morpholin-4-yl)ethoxy phthalocyanines into liposomes has been studied for their photodynamic activity against oral cancer cells. This research highlights the potential of using liposomes as drug delivery vehicles for hydrophobic phthalocyanines in cancer treatment (Skupin-Mrugalska et al., 2018).

Safety and Hazards

“Methyl 4-(2-morpholin-4-YL-ethoxy)benzoate” may cause serious eye damage and severe skin burns . If swallowed, it is advised to rinse the mouth and not to induce vomiting. Wearing eye protection and face protection is recommended .

properties

IUPAC Name

methyl 4-(2-morpholin-4-ylethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-14(16)12-2-4-13(5-3-12)19-11-8-15-6-9-18-10-7-15/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUQDDPNECMPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirring solution of methyl 4-hydroxybenzoate 191 (1.08 g, 7.10 mmol) and 4-(2-chloroethyl)morpholine hydrochloride 192 (1.45 g, 7.82 mmol) in acetonitrile was added potassium carbonate (2.95 g, 21.3 mmol). The reaction mixture was heated to 50° C. overnight then cooled to rt and the resulting precipitate was filtered and washed with methanol to provide methyl 4-(2-morpholinoethoxy)benzoate 193 (2.67 g, 142%). 1H NMR: (DMSO) δ (ppm): 400 MHz, (DMSO) d (ppm): 7.87 (s, J=9.0 Hz, 2 h), 7.03 (d, J=9.0 Hz, 2H), 4.15 (t, J=5.7 Hz, 2H), 3.80 (s, 3H), 3.56 (t, J=4.5 Hz, 4H), 2.69 (t, J=5.7 Hz, 4H), 2.47 (m, 4H). MS: 265.13 (calc), 266.1 (obs).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 4-hydroxybenzoate (10 g, 66 mmoles) was dissolved in N,N-dimethylformamide (200 mL). Potassium carbonate (45 g, 0.33 moles) and 4-(2-chloroethyl)morpholine hydrochloride (18.3 g, 99 mmoles) were added and the resulting mixture was stirred vigorously at room temperature for 5 days. The reaction mixture was poured into water (500 mL) and extraction with ethyl acetate (2×250 mL), washing of the combined organic phases with water (200 mL), drying over MgSO4 and evaporation afforded 16.8 g (96%) of methyl 4-(2-morpholin-4-ylethoxy)benzoate as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
18.3 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Methyl 4-hydroxybenzoate (40 g, 260 mmol) was dissolved in DMF (300 ml), K2CO3 (90 g, 650 mmol) was added and heated to 100° C. 4-(2-Chloroethyl)morpholine hydrochloride (53 g, 280 mmol) was added slowly (35 min) to the slurry. After 2 h at 100° C., the solid was removed by filtration and the solution was evaporated in vacuo. The residue was dissolved in EtOAc and washed with aqueous NaHCO3, brine and dried (Na2SO4) to give the pure product as a white powder in quantitative yield.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
53 g
Type
reactant
Reaction Step Three

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